molecular formula C28H39N7O9 B1679578 Rotigaptide CAS No. 355151-12-1

Rotigaptide

Cat. No.: B1679578
CAS No.: 355151-12-1
M. Wt: 617.7 g/mol
InChI Key: GFJRASPBQLDRRY-TWTQBQJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rotigaptide (ZP123) is a novel antiarrhythmic peptide analog that selectively enhances gap junction (GJ) conductance by stabilizing connexin 43 (Cx43), the primary GJ protein in ventricular and atrial cardiomyocytes . Its mechanism involves increasing GJ coupling, particularly under metabolic stress (e.g., ischemia-reperfusion injury), by preventing Cx43 dephosphorylation and lateralization . Preclinical studies demonstrate that this compound (35–100 nM) reduces ventricular arrhythmias (e.g., ventricular fibrillation) by improving conduction velocity (CV) and reducing repolarization heterogeneity . Clinical trials in porcine and human models further validate its cardioprotective effects, including reduced infarct size (18.7% vs. 43.6% in controls) and improved endothelial function .

Scientific Research Applications

Cardiac Arrhythmias

Rotigaptide is under investigation for its antiarrhythmic properties. It has shown efficacy in reducing the incidence of ventricular arrhythmias in various preclinical models. In particular, studies have demonstrated that this compound can reduce the size of myocardial infarctions and improve outcomes following ischemia-reperfusion injury (IRI) in both animal models and human subjects .

Ischemia-Reperfusion Injury

Research indicates that this compound significantly mitigates IRI effects by preserving endothelial function and reducing myocardial damage during reperfusion. In a porcine model, administration of this compound prior to reperfusion led to a marked decrease in infarct size (18.7% vs. 43.6% in controls) when measured against the area at risk . Moreover, it has been shown to protect against endothelial dysfunction during IRI in human trials, suggesting its potential for broader cardiovascular applications .

Table 1: Summary of Preclinical and Clinical Findings on this compound

Study TypeModel/PopulationKey FindingsReference
PreclinicalRats and DogsReduced infarct size post-myocardial infarction
PreclinicalPorcine ModelDecreased myocardial infarction size; improved endothelial function
Clinical TrialHealthy VolunteersNo drug-related toxicity; favorable safety profile
Clinical TrialPatients with Heart DiseaseOngoing trials evaluating efficacy and safety

Recent Research Insights

Recent studies have further elucidated the protective mechanisms of this compound beyond its antiarrhythmic effects:

  • Cytokine-Induced Apoptosis : this compound has been shown to reduce cytokine-induced cell death in human pancreatic islet cells, indicating potential applications in diabetes management by preserving insulin-secreting cells .
  • Mitochondrial Function : In Cx43-deficient cell models, this compound improved mitochondrial function, suggesting its role in cellular stress responses and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Analogs

Danegaptide (GAP134/ZP1609)

  • Mechanism: Like Rotigaptide, Danegaptide is a second-generation GJ modifier that enhances Cx43 coupling. Both compounds share a dipeptide backbone but differ in bioavailability; Danegaptide is orally bioavailable, whereas this compound requires intravenous administration .
  • Efficacy : In canine models of postoperative atrial fibrillation (AF), Danegaptide significantly reduces AF duration and burden, whereas this compound is more studied in ventricular arrhythmias and ischemia-reperfusion (IR) injury .
  • Limitations: Neither compound alters APD or ERP in normal hearts, but Danegaptide’s oral administration offers practical advantages for chronic use .

Carbenoxolone

  • Mechanism: A GJ blocker that inhibits Cx43 communication, contrasting with this compound’s enhancing effects. At 30 mM, Carbenoxolone prolongs conduction time (TCT) by 12% in stretched atria, increasing AF susceptibility .
  • Efficacy: In rabbit models, Carbenoxolone exacerbates arrhythmogenic conduction slowing, whereas this compound reduces AF incidence by 40–50% under similar conditions .
  • Clinical Relevance: Carbenoxolone’s proarrhythmic effects limit its therapeutic use, but it remains a valuable experimental tool for studying GJ uncoupling .

Comparative Data Table

Compound Mechanism Pharmacokinetics Efficacy in Models Clinical Applications
This compound Enhances Cx43 GJ coupling IV administration Reduces ventricular arrhythmias (VF/VT), improves CV in IR injury Potential for MI and AF
Danegaptide Modifies Cx43 GJ coupling Oral bioavailability Reduces postoperative AF burden in canines Postoperative AF prophylaxis
Carbenoxolone Blocks GJ communication Topical/experimental Increases TCT by 12%, promotes AF Experimental use only

Key Research Findings

Concentration-Dependent Effects: this compound exhibits a biphasic dose-response curve. At 20–100 nM, it slows GJ inactivation kinetics and increases GJ conductance by 5–20%, but efficacy diminishes at >200 nM .

Context-Specific Efficacy: this compound improves CV in failing hearts with reduced Cx43 reserves but has minimal impact on normal hearts post-IR injury due to GJ redundancy . In contrast, Carbenoxolone’s effects are pronounced in both normal and diseased tissues, highlighting its nonspecific GJ blockade .

Electrophysiological Outcomes: this compound reduces APD dispersion by 15–30% in hypothermic hearts, whereas Danegaptide primarily targets atrial electrophysiology without affecting ventricular parameters . Carbenoxolone increases ERP heterogeneity by 25%, promoting re-entrant arrhythmias .

Discussion and Implications

This compound’s unique value lies in its ability to stabilize Cx43 under stress without altering ion channel function, making it a promising candidate for ischemia-related arrhythmias. However, its clinical translation is hindered by the lack of oral formulations and variable efficacy in non-failing hearts. Danegaptide addresses some limitations (e.g., oral bioavailability) but requires further validation in ventricular arrhythmia models. Carbenoxolone, while mechanistically opposite, underscores the therapeutic importance of GJ modulation.

Biological Activity

Rotigaptide, also known as ZP123, is an antiarrhythmic peptide that has garnered attention for its ability to enhance gap junction communication, particularly in cardiac tissues. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on gap junctions, and implications for therapeutic use.

This compound functions primarily by enhancing the intercellular communication mediated by connexin 43 (Cx43), a key protein in cardiac myocytes. The compound has been shown to increase gap junction intercellular communication (GJIC) in various cell types, including neonatal rat cardiac myocytes and HL-1 atrial cells. Research indicates that this compound does not alter the expression levels of Cx43 but rather influences its functional properties.

Key Findings:

  • Increased Intercellular Communication : this compound significantly enhances dye transfer between cells expressing Cx43, indicating improved GJIC. For instance, treatment with 50 nM this compound for 5 hours resulted in approximately 75.6% of cells transferring dye to 11 or more neighboring cells, compared to much lower percentages in control groups .
  • Concentration-Dependent Effects : The enhancement of GJIC is concentration-dependent, with optimal effects observed at 50 to 100 nM concentrations. Higher concentrations may lead to diminished responses, suggesting a biphasic dose-response relationship .

Effects on Cardiac Function

This compound has been investigated for its potential to mitigate arrhythmias by improving electrical coupling between cardiomyocytes. Studies using dual whole-cell patch-clamp techniques have demonstrated that this compound can acutely and chronically increase resting gap-junction conductance (gj) by 5-20% in cultured neonatal murine ventricular cardiomyocytes .

Table 1: Effects of this compound on Gap Junction Conductance

Concentration (nM)Duration (h)Initial gj (nS)Change (%)
0-2.86 ± 0.72-
35243.37 ± 1.04+18.5
100242.84 ± 0.85+4.5
200242.64 ± 0.39-
350241.56 ± 0.46-

Case Studies and Clinical Implications

This compound has advanced into clinical development due to its promising effects on cardiac function and arrhythmia prevention. Early phase I studies have shown favorable safety profiles when administered to healthy volunteers . Additionally, this compound's ability to reduce ischemia-induced infarct size and prevent spontaneous ventricular arrhythmias has been documented across various animal models.

In Vivo Studies

  • Bone Health : Beyond cardiac applications, this compound has shown efficacy in promoting intercellular communication in osteoblasts under metabolic stress conditions. In ovariectomized rat models, this compound treatment prevented significant decreases in bone strength and mineral density typically observed post-surgery .

Q & A

Basic Research Questions

Q. What are the primary electrophysiological mechanisms by which rotigaptide exerts its antiarrhythmic effects in heart failure models?

this compound enhances gap junction communication by modulating connexin proteins, particularly connexin 43 (Cx43), without altering Cx43 expression levels. Experimental studies in heart failure (HF) rabbit models demonstrate that this compound shortens the effective refractory period (ERP), restores ventricular fibrillation threshold (VFT), and reduces arrhythmia susceptibility . Key methodologies include in vivo electrophysiological measurements (e.g., ERP and VFT assays) and molecular analyses (e.g., qPCR for Cx43 mRNA). Researchers should standardize animal models (e.g., HF induction via pressure/volume overload) and dosage protocols (e.g., 10–100 nM concentrations) to ensure reproducibility .

Q. Which experimental models are most suitable for evaluating this compound’s efficacy in arrhythmia prevention?

Preclinical studies predominantly use in vivo models (e.g., rabbit HF models with ischemia-induced arrhythmias) and ex vivo Langendorff-perfused hearts. These models allow direct measurement of arrhythmia vulnerability (e.g., VFT) and connexin function. For in vitro work, cardiomyocyte cultures with siRNA-mediated Cx43 knockdown can isolate this compound’s effects on gap junctions. Ensure model selection aligns with research objectives: in vivo for translational relevance, in vitro for mechanistic clarity .

Q. How can researchers ensure batch-to-batch consistency of this compound in experimental studies?

this compound, as a synthetic peptide, requires stringent quality control. Request peptide content analysis (via HPLC/MS) and solubility testing from suppliers to minimize variability. For sensitive assays (e.g., electrophysiology), specify additional QC parameters like TFA removal (<1%) to avoid confounding effects . Document batch-specific data (e.g., purity, salt content) in methods sections to enhance reproducibility .

Advanced Research Questions

Q. How do contradictions in this compound’s effects on Cx43 expression versus functional outcomes inform mechanistic hypotheses?

Despite restoring ERP and VFT in HF models, this compound does not upregulate Cx43 mRNA or protein levels . This suggests its antiarrhythmic effects may stem from post-translational modifications (e.g., phosphorylation of Cx43) or interactions with auxiliary proteins (e.g., zonula occludens-1). Researchers should employ phospho-specific antibodies or proteomic analyses to test these hypotheses. Contradictory data across studies may also reflect model-specific differences (e.g., ischemic vs. non-ischemic HF) .

Q. What experimental design strategies optimize translational relevance of this compound studies?

To bridge preclinical and clinical gaps, adopt:

  • Dose-response studies : Compare this compound’s efficacy across species (e.g., rabbits vs. rodents) to identify human-equivalent doses.
  • Combination therapies : Test this compound with standard antiarrhythmics (e.g., amiodarone) to assess synergistic effects.
  • Long-term endpoints : Monitor arrhythmia recurrence and cardiac remodeling over extended periods (≥4 weeks) . Include sham-operated controls and blinded outcome assessments to reduce bias .

Q. How can researchers resolve discrepancies in this compound’s efficacy across different arrhythmia models?

Discrepancies may arise from variations in gap junction pathology (e.g., acute ischemia vs. chronic HF) or species-specific Cx43 dynamics. Address this by:

  • Conducting systematic reviews/meta-analyses to identify patterns in efficacy.
  • Using standardized arrhythmia induction protocols (e.g., programmed electrical stimulation).
  • Incorporating in silico modeling to simulate this compound’s effects under diverse conditions .

Q. What are the methodological challenges in assessing this compound’s impact on intracellular calcium handling?

this compound’s indirect effects on calcium signaling (via improved cell-cell coupling) complicate direct mechanistic attribution. Combine patch-clamp electrophysiology with fluorescent calcium indicators (e.g., Fluo-4) in isolated cardiomyocytes. Control for confounding factors like sarcoplasmic reticulum Ca²⁺-ATPase activity or ryanodine receptor modulation .

Q. Data Analysis & Reproducibility

Q. Which statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., log-dose vs. response curves) to quantify EC₅₀ values. For arrhythmia incidence data, apply survival analysis (Kaplan-Meier curves with log-rank tests) and Cox proportional hazards models. Report effect sizes with 95% confidence intervals to enhance interpretability .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across studies?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using plasma and tissue concentration-time data. Account for factors like renal clearance and protein binding. Cross-validate results with mass spectrometry-based assays to ensure accuracy .

Q. Future Directions

Q. What gaps exist in understanding this compound’s long-term safety and off-target effects?

Limited data exist on chronic toxicity or interactions with non-cardiac connexins (e.g., Cx37 in vasculature). Prioritize long-term in vivo studies with histopathological evaluations and transcriptomic profiling. Screen for off-target effects using high-throughput platforms (e.g., kinase inhibition assays) .

Properties

IUPAC Name

(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJRASPBQLDRRY-TWTQBQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355151-12-1
Record name Rotigaptide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotigaptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROTIGAPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.